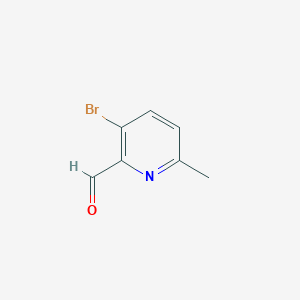
6-(4-bromophenoxy)pyridine-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-bromophenoxy)pyridine-3-carbaldehyde (6-BPPC) is a versatile chemical compound that has been used in a variety of scientific research applications. It is a heterocyclic aromatic compound with a molecular formula of C9H6BrNO2. 6-BPPC has been used for its unique properties, such as its ability to form stable complexes with transition metal ions, its reactivity towards nucleophilic substitution, and its potential applications in organic synthesis.
Applications De Recherche Scientifique
6-(4-bromophenoxy)pyridine-3-carbaldehyde has been used in a variety of scientific research applications. It has been used in the synthesis of drugs, as a ligand in coordination chemistry, and as a catalyst in organic synthesis. 6-(4-bromophenoxy)pyridine-3-carbaldehyde has also been used to study the mechanisms of action of enzymes, to study the interactions between metal ions and proteins, and to study the structure and reactivity of organic molecules.
Mécanisme D'action
6-(4-bromophenoxy)pyridine-3-carbaldehyde has several unique properties that make it useful for scientific research. It can form stable complexes with transition metal ions, and it can undergo nucleophilic substitution reactions. In addition, 6-(4-bromophenoxy)pyridine-3-carbaldehyde can act as a catalyst in organic synthesis, and it can be used to study the structure and reactivity of organic molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(4-bromophenoxy)pyridine-3-carbaldehyde are not well understood. 6-(4-bromophenoxy)pyridine-3-carbaldehyde has been shown to have some antimicrobial activity, but its exact mechanism of action is not known. In addition, 6-(4-bromophenoxy)pyridine-3-carbaldehyde has been shown to have some anti-inflammatory and analgesic effects, but again, the exact mechanism of action is not known.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-(4-bromophenoxy)pyridine-3-carbaldehyde in lab experiments include its stability, its ability to form stable complexes with transition metal ions, and its reactivity towards nucleophilic substitution reactions. The limitations of using 6-(4-bromophenoxy)pyridine-3-carbaldehyde in lab experiments include its potential toxicity, its potential to cause skin irritation, and its potential to cause eye irritation.
Orientations Futures
The potential future directions for 6-(4-bromophenoxy)pyridine-3-carbaldehyde include its use in the synthesis of drugs, its use as a ligand in coordination chemistry, its use as a catalyst in organic synthesis, its use to study the mechanisms of action of enzymes, its use to study the interactions between metal ions and proteins, and its use to study the structure and reactivity of organic molecules. In addition, 6-(4-bromophenoxy)pyridine-3-carbaldehyde could be further studied for its potential antimicrobial, anti-inflammatory, and analgesic effects, as well as its potential toxicity and its potential to cause skin and eye irritation.
Méthodes De Synthèse
6-(4-bromophenoxy)pyridine-3-carbaldehyde can be synthesized using several different methods. One method involves the reaction of 4-bromophenol with pyridine-3-carbaldehyde in the presence of a base, such as potassium carbonate. This reaction results in the formation of the desired 6-(4-bromophenoxy)pyridine-3-carbaldehyde product. Other methods of synthesis include the reaction of 4-bromophenol with pyridine-3-carbaldehyde in the presence of an acid, such as sulfuric acid, or the reaction of 4-bromophenol with pyridine-3-carboxaldehyde in the presence of a catalyst, such as palladium chloride.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-(4-bromophenoxy)pyridine-3-carbaldehyde involves the reaction of 4-bromophenol with 3-pyridinecarboxaldehyde in the presence of a base to form the desired product.", "Starting Materials": [ "4-bromophenol", "3-pyridinecarboxaldehyde", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Dissolve 4-bromophenol in a suitable solvent (e.g. ethanol)", "Add 3-pyridinecarboxaldehyde to the solution", "Add a base (e.g. sodium hydroxide) to the solution to initiate the reaction", "Heat the reaction mixture under reflux for several hours", "Allow the mixture to cool and then filter the resulting solid", "Wash the solid with a suitable solvent (e.g. water) to remove any impurities", "Dry the solid under vacuum to obtain the desired product" ] } | |
Numéro CAS |
1502977-89-0 |
Nom du produit |
6-(4-bromophenoxy)pyridine-3-carbaldehyde |
Formule moléculaire |
C12H8BrNO2 |
Poids moléculaire |
278.1 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




